Ethyl 4-methoxy-3,5-dimethylbenzoate
Overview
Description
Ethyl 4-methoxy-3,5-dimethylbenzoate is an organic compound with the molecular formula C₁₂H₁₆O₃. It is a derivative of benzoic acid, featuring an ethyl ester group, a methoxy group at the 4-position, and two methyl groups at the 3- and 5-positions on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methoxy-3,5-dimethylbenzoate can be synthesized through the esterification of 4-methoxy-3,5-dimethylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methoxy-3,5-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: 4-methoxy-3,5-dimethylbenzaldehyde or 4-methoxy-3,5-dimethylbenzoic acid.
Reduction: 4-methoxy-3,5-dimethylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-methoxy-3,5-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-methoxy-3,5-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and ester groups play a crucial role in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,4-dimethylbenzoate: Similar structure but lacks the methoxy group.
Methyl 4-methoxy-3,5-dimethylbenzoate: Similar structure but has a methyl ester group instead of an ethyl ester group.
Ethyl 4-methylbenzoate: Similar structure but lacks the methoxy and one of the methyl groups.
Uniqueness
This compound is unique due to the presence of both methoxy and ethyl ester groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential biological activities compared to similar compounds .
Properties
IUPAC Name |
ethyl 4-methoxy-3,5-dimethylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-5-15-12(13)10-6-8(2)11(14-4)9(3)7-10/h6-7H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPOFWHQBYJVTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347928 | |
Record name | Ethyl 4-methoxy-3,5-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105401-94-3 | |
Record name | Ethyl 4-methoxy-3,5-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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